5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrrole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the pyrrole ring, which can be achieved through the reaction with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the chlorobenzyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as pyrrole-2,5-dicarboxylic acid.
Reduction: Reduced derivatives such as 5-(2-chlorobenzyl)-1H-pyrrole-2-methanol.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5-(2-Chlorobenzyl)-2-furoic acid: Similar structure with a furan ring instead of a pyrrole ring.
4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one: Contains a pyridazine ring with additional chlorine atoms.
Uniqueness:
Structural Features: The presence of both a chlorobenzyl group and a pyrrole ring in 5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid imparts unique chemical properties that are not found in similar compounds.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, can differ from similar compounds due to the specific electronic and steric effects of its functional groups.
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-10-4-2-1-3-8(10)7-9-5-6-11(14-9)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
DZNBTTHHUNNICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.